molecular formula C10H13NO2 B8639735 N-[4-(Hydroxymethyl)benzyl]acetamide

N-[4-(Hydroxymethyl)benzyl]acetamide

Cat. No.: B8639735
M. Wt: 179.22 g/mol
InChI Key: YBXHKZITDUDGGE-UHFFFAOYSA-N
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Description

N-[4-(Hydroxymethyl)benzyl]acetamide (CAS: 16375-88-5) is an acetamide derivative with a benzyl group substituted at the para position by a hydroxymethyl (-CH₂OH) moiety. Its molecular formula is C₉H₁₁NO₂, and it is also known as 4-acetamidobenzyl alcohol or N-[4-(hydroxymethyl)phenyl]acetamide . The hydroxymethyl group introduces polarity and hydrogen-bonding capacity, distinguishing it from simpler alkyl or aryl-substituted acetamides.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[[4-(hydroxymethyl)phenyl]methyl]acetamide

InChI

InChI=1S/C10H13NO2/c1-8(13)11-6-9-2-4-10(7-12)5-3-9/h2-5,12H,6-7H2,1H3,(H,11,13)

InChI Key

YBXHKZITDUDGGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(4-Hydroxyphenyl)acetamide (Paracetamol)

  • Structure : Paracetamol (CAS: 103-90-2) features a hydroxyl (-OH) group directly attached to the phenyl ring at the para position, whereas N-[4-(Hydroxymethyl)benzyl]acetamide has a hydroxymethyl (-CH₂OH) group.
  • Properties: Solubility: The hydroxymethyl group in the target compound enhances hydrophilicity compared to paracetamol’s hydroxyl group. Acidity: Paracetamol’s phenolic -OH (pKa ~9.5) is more acidic than the hydroxymethyl group (pKa ~15), affecting ionization and bioavailability.

N-(4-Methylbenzyl)acetamide

  • Structure: This compound substitutes the hydroxymethyl group with a non-polar methyl (-CH₃) group.
  • Properties :
    • Lipophilicity : The methyl group increases logP by ~0.5 compared to the hydroxymethyl derivative, favoring membrane permeability.
    • Synthetic Utility : Methyl-substituted acetamides are common intermediates in drug synthesis (e.g., antihistamines), while hydroxymethyl derivatives may serve as prodrugs due to their hydrolytic sensitivity .

Chlorinated Acetamides (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide)

  • Structure : Chlorine atoms at the meta or para positions introduce strong electron-withdrawing effects.
  • Properties: Reactivity: Chlorine increases electrophilicity, enhancing susceptibility to nucleophilic substitution compared to hydroxymethyl’s electron-donating nature. Toxicity: Chlorinated derivatives (e.g., ’s nitrofurans) are associated with carcinogenicity, whereas hydroxymethyl derivatives may offer safer metabolic profiles .

Nitro-Substituted Derivatives (e.g., N-(4-Hydroxy-2-nitrophenyl)acetamide)

  • Structure: Incorporates a nitro (-NO₂) group, a strong electron-withdrawing substituent.
  • Properties :
    • Electronic Effects : Nitro groups drastically reduce electron density on the aromatic ring, altering UV absorption and redox behavior.
    • Applications : Nitro derivatives are often precursors in dye synthesis, contrasting with hydroxymethyl’s role in hydrogen-bonded networks or polymer chemistry .

N-[4-(Trifluoromethyl)phenyl]acetamide

  • Structure : Features a trifluoromethyl (-CF₃) group, which is highly electronegative and lipophilic.
  • Properties :
    • Metabolic Stability : The -CF₃ group resists oxidation, improving metabolic half-life compared to hydroxymethyl’s susceptibility to oxidation.
    • Bioavailability : Trifluoromethyl derivatives are common in agrochemicals and pharmaceuticals (e.g., antidepressants), whereas hydroxymethyl analogs may target polar binding sites .

Data Table: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Key Properties Applications/Notes References
This compound -CH₂OH C₉H₁₁NO₂ High polarity, hydrogen-bond donor Synthetic intermediate, drug lead
Paracetamol -OH C₈H₉NO₂ Analgesic, acidic phenolic proton FDA-approved analgesic
N-(4-Methylbenzyl)acetamide -CH₃ C₁₀H₁₃NO Lipophilic, stable Drug intermediate
N-(3-Chloro-4-hydroxyphenyl)acetamide -Cl, -OH C₈H₈ClNO₂ Electrophilic, potential toxicity Photodegradation product
N-(4-Hydroxy-2-nitrophenyl)acetamide -NO₂, -OH C₈H₈N₂O₄ UV-active, redox-active Dye precursor
N-[4-(Trifluoromethyl)phenyl]acetamide -CF₃ C₉H₈F₃NO Lipophilic, metabolically stable Agrochemicals, CNS drugs

Research Findings and Implications

  • Synthetic Flexibility : The hydroxymethyl group allows for further functionalization (e.g., esterification, glycosylation), making this compound versatile in combinatorial chemistry .
  • Biological Potential: While less studied than paracetamol, its hydroxymethyl motif aligns with bioactive molecules targeting enzymes with polar active sites (e.g., kinases, hydrolases).
  • Safety Profile: Unlike nitrofuran-derived acetamides (), which exhibit immunosuppression and carcinogenicity, hydroxymethyl derivatives lack nitro or halogen groups linked to toxicity .

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